Diphpetmednp - 104305-93-3

Diphpetmednp

Catalog Number: EVT-306604
CAS Number: 104305-93-3
Molecular Formula: C35H36N4O6
Molecular Weight: 608.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This compound is a chemical entity . It is not intended for human or veterinary use, but for research purposes only. The molecular formula of the compound is C35H36N4O6.

Overview

Diphpetmednp is a synthetic compound that has garnered attention in various scientific fields due to its unique properties and potential applications. The compound's full chemical name is not widely known, but it is classified under a specific category of organic compounds with notable pharmacological and biochemical implications.

Source

Diphpetmednp is synthesized in laboratory settings, primarily through organic synthesis methods. Its precursors can be derived from common organic chemicals, making it accessible for research and development in pharmaceutical and chemical industries.

Classification

Diphpetmednp belongs to the class of compounds known as N,N-Diphenyl-2-(methylthio)acetamides, which are characterized by their structural features that include a diphenyl moiety and a methylthio group. These compounds often exhibit significant biological activity, making them of interest in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of Diphpetmednp typically involves several steps, including:

  1. Formation of the Methylthio Group: This is usually achieved through the reaction of a suitable thiol with an acyl chloride.
  2. Diphenylation: The introduction of the diphenyl group can be accomplished via Friedel-Crafts acylation or similar electrophilic aromatic substitution methods.
  3. Final Coupling: The final product is obtained by coupling the methylthio compound with an appropriate amine or amide.

Technical Details

The synthesis may employ techniques such as:

  • Refluxing under controlled temperatures to facilitate reactions.
  • Chromatographic purification to isolate the desired compound from byproducts.
  • Spectroscopic methods (e.g., NMR, IR) to confirm the structure and purity of Diphpetmednp.
Molecular Structure Analysis

Structure

Diphpetmednp has a complex molecular structure characterized by:

  • A central acetamide group.
  • Two phenyl rings attached to the nitrogen atom.
  • A methylthio substituent that influences its chemical reactivity and biological activity.

Data

The molecular formula for Diphpetmednp can be represented as C16H17N1S1C_{16}H_{17}N_{1}S_{1}. Its molecular weight is approximately 271.38 g/mol. The compound's three-dimensional structure can be analyzed using computational chemistry software, which allows for visualization of its spatial arrangement.

Chemical Reactions Analysis

Reactions

Diphpetmednp is involved in various chemical reactions, including:

  • Nucleophilic substitutions, where the methylthio group can act as a leaving group.
  • Hydrolysis, particularly under acidic or basic conditions, leading to the formation of corresponding acids or amines.
  • Oxidation reactions, where the sulfur atom can be oxidized to sulfoxides or sulfones.

Technical Details

These reactions are typically studied using kinetic analysis and mechanistic studies to understand the pathways and intermediates involved.

Mechanism of Action

Process

The mechanism of action for Diphpetmednp primarily revolves around its interaction with biological targets, such as enzymes or receptors. It may act as an inhibitor or modulator, affecting physiological processes at the cellular level.

Data

Research indicates that Diphpetmednp may influence pathways related to neurotransmitter regulation or inflammatory responses, though specific targets require further investigation through biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

Diphpetmednp is generally characterized by:

  • A melting point range indicative of its purity and crystalline form.
  • Solubility in organic solvents such as ethanol or dimethyl sulfoxide, but limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards nucleophiles due to the presence of electrophilic centers in its structure.
  • Potential for forming complexes with metal ions, which could enhance its biological activity.

Relevant data on these properties can be obtained through standard laboratory testing methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Applications

Scientific Uses

Diphpetmednp has several potential applications in scientific research:

  • Pharmaceutical Development: As a candidate for drug formulation targeting specific diseases due to its biological activity.
  • Chemical Synthesis: Serving as a building block for more complex organic molecules in synthetic chemistry.
  • Biochemical Research: Investigating its effects on cellular pathways and potential therapeutic uses.
Introduction to Diphtheria

Historical Context and Discovery of Corynebacterium diphtheriae

The earliest clinical descriptions resembling diphtheria date to Hippocrates’ writings in the 5th century BCE, documenting cases of fatal throat obstruction. However, the disease remained pathologically undefined until the 19th century. In 1826, French physician Pierre Bretonneau established "diphtérite" as a distinct clinical entity, deriving the name from the Greek diphthera (leather) to describe the characteristic leathery pseudomembrane observed in patients’ throats [1] [9]. Bretonneau also pioneered tracheotomy as a life-saving intervention during acute airway obstruction, albeit with high mortality rates [1].

The causative agent, Corynebacterium diphtheriae, was first visualized by Edwin Klebs in 1883 and isolated in pure culture by Friedrich Löffler in 1884—hence its initial designation as the Klebs-Löffler bacillus [5] [7]. Löffler’s seminal discovery enabled targeted research, leading to Emil von Behring and Shibasaburo Kitasato’s development of diphtheria antitoxin in 1890, the first effective therapeutic intervention derived from immunized animal sera [1] [4]. The 1920s witnessed another breakthrough: Gaston Ramon’s inactivation of the toxin into a toxoid, enabling safe mass vaccination programs that transformed diphtheria from a leading cause of childhood mortality to a rare disease in industrialized nations [1] [5].

A pivotal historical event underscoring diphtheria’s societal impact occurred in 1925 during the "Great Race of Mercy" in Nome, Alaska. Dog sled teams transported lifesaving antitoxin across 674 miles of frozen terrain to quell an outbreak, highlighting the logistical challenges of pre-air transport epidemiology [4].

Table 1: Key Historical Milestones in Diphtheria Research

YearEventContributor(s)
1826Disease named "diphtérite"Pierre Bretonneau
1883–1884Bacterium isolated and culturedEdwin Klebs, Friedrich Löffler
1888Exotoxin identifiedÉmile Roux, Alexandre Yersin
1890Antitoxin therapy developedEmil von Behring, Kitasato Shibasaburo
1913Toxin-antitoxin immunization introducedWilliam H. Park
1924Formalin-inactivated toxoid vaccine createdGaston Ramon

Etiological Classification: Toxigenic vs. Nontoxigenic Strains

Corynebacterium diphtheriae comprises Gram-positive, non-motile, pleomorphic bacilli exhibiting characteristic club-shaped morphology and metachromatic granules when stained with methylene blue [2] [5]. The species is classified into four subspecies based on biochemical and colonial characteristics: gravis, intermedius, mitis, and belfanti [5] [7]. Gravis strains typically form large, gray colonies on tellurite agar; mitis produces smaller, glossy black colonies; intermedius displays granular colonies with intermediate size [5].

Crucially, pathogenicity hinges not on subspecies but on lysogenic conversion mediated by corynephage β (or related phages). These bacteriophages integrate the tox gene into the bacterial chromosome, enabling diphtheria toxin (DT) production [2] [9]. Strains harboring tox-encoding phages are termed toxigenic, while those lacking them are nontoxigenic [5] [10]. DT synthesis is iron-regulated: under low-iron conditions, the bacterial repressor DtxR dissociates, allowing toxin expression [2] [9].

The toxin itself is a 60-kDa polypeptide cleaved into two fragments:

  • Fragment A: Catalyzes ADP-ribosylation of elongation factor 2 (EF-2), halting eukaryotic protein synthesis [2] [9].
  • Fragment B: Mediates host cell receptor binding (heparin-binding EGF-like growth factor) and facilitates Fragment A’s translocation into the cytosol [9] [10].

Nontoxigenic strains, while incapable of causing classical diphtheria, remain clinically significant. They can induce pharyngitis, cutaneous ulcers, and invasive infections like endocarditis, attributable to adhesins (e.g., DIP0733) and fibrinogen-binding proteins that facilitate colonization and pseudomembrane-like formation even without DT [10].

Table 2: Virulence Determinants in Toxigenic vs. Nontoxigenic Strains

Strain TypeKey Virulence FactorsPrimary Disease Manifestations
ToxigenicDiphtheria toxin (DT), Fibrinogen-binding proteinsRespiratory diphtheria, myocarditis, neuropathy
NontoxigenicFibrinogen-binding proteins, Neuraminidase, AdhesinsPharyngitis, cutaneous ulcers, endocarditis

Global Epidemiological Overview: Incidence, Mortality, and Regional Disparities

The global burden of diphtheria has declined dramatically since the 1980s due to widespread DTP (diphtheria-tetanus-pertussis) vaccination. Reported cases fell from nearly 100,000 annually in 1980 to 4,500 in 2015 [7] [9]. Mortality decreased from ~8,000 deaths in 1990 to 2,100 in 2015 [7] [9]. This progress, however, masks profound regional disparities driven by socioeconomic inequities and immunization access.

High-income nations with sustained vaccination programs (≥90% DTP3 coverage) have near-elimination status. The United States recorded zero respiratory diphtheria cases between 2004–2009 and averages <0.001 cases per 100,000 population [1] [7]. Similarly, Western Europe reports sporadic cases, primarily among unvaccinated immigrants or travelers from endemic zones [7]. In contrast, low- and middle-income regions, particularly sub-Saharan Africa, South Asia, and Indonesia, account for over 80% of the global burden [3] [9]. In 2021, low-Sociodemographic Index (SDI) countries shouldered 88.4% of global diphtheria-related Disability-Adjusted Life Years (DALYs) [3].

The 1990–1995 epidemic in the Newly Independent States (NIS) of the former USSR exemplifies the lethality of immunity gaps. Collapsing public health infrastructure and suboptimal adult booster coverage fueled 157,000 cases and 5,000 deaths, with mortality exceeding 20% among adults >40 years [7] [9]. Recent data confirms that suboptimal DTP3 coverage strongly correlates with incidence (Pearson r = -0.191, p = 0.011) [3]. The COVID-19 pandemic exacerbated this vulnerability, causing a 5-percentage-point decline in global DTP3 coverage (86% to 81%) between 2019–2021, leaving 25 million children under-immunized [3].

Table 3: Post-Pandemic Diphtheria Epidemiology (2021–2025)

RegionPre-Pandemic DTP3 Coverage (2019)Post-Pandemic DTP3 Coverage (2021)Incidence TrendKey Risk Factors
Sub-Saharan Africa75–80%70–74%Stable/IncreasingConflict, cold chain failures, poverty
Southeast Asia90–92%85–88%Moderately DecliningUrban crowding, vaccine hesitancy
North America/Europe≥95%90–92%Near-ZeroImported cases, adult waning immunity
Eastern Mediterranean80–83%75–78%IncreasingHealthcare access barriers, displacement

Critical challenges persist in marginalized populations:

  • Humanitarian crises: Displaced populations in conflict zones (e.g., Yemen, Ukraine) face disrupted immunization services and overcrowded shelters, amplifying transmission risk [3].
  • Adult susceptibility: Waning immunity in adults (>10 years post-vaccination) creates reservoirs for outbreaks, particularly where booster programs are absent [7] [9].
  • Non-respiratory transmission: Cutaneous diphtheria, often caused by nontoxigenic strains in tropical areas, facilitates zoonotic spillover and complicates surveillance [7] [10].

Genomic surveillance remains essential for detecting emerging tox-positive variants and guiding containment in endemic regions—a cornerstone of the WHO’s 2030 Diphtheria Elimination Roadmap [3].

Properties

CAS Number

104305-93-3

Product Name

Diphpetmednp

IUPAC Name

3-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Molecular Formula

C35H36N4O6

Molecular Weight

608.7 g/mol

InChI

InChI=1S/C35H36N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,33H,17-22H2,1-3H3

InChI Key

MZPQQVUYDSUMHF-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Synonyms

2-(4-(diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
DiPhPEtMeDNP

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.